molecular formula C23H27NO5S B2554360 5-((4-(tert-butyl)phenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1052614-36-4

5-((4-(tert-butyl)phenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

Cat. No.: B2554360
CAS No.: 1052614-36-4
M. Wt: 429.53
InChI Key: PGXHVZQBJKTZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a methanobenzo[g][1,3]oxazocin core, a bicyclic system fused with a benzene ring. Key substituents include:

  • A 9-methoxy group, which may enhance electron density in the aromatic system.
  • A 2-methyl group on the oxazocin ring, influencing conformational flexibility.

Structural analogs highlight its uniqueness in combining a sulfonylaryl moiety with a methano-bridged heterocycle.

Properties

IUPAC Name

12-(4-tert-butylphenyl)sulfonyl-5-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5S/c1-22(2,3)14-6-9-16(10-7-14)30(26,27)20-18-13-23(4,24-21(20)25)29-19-12-15(28-5)8-11-17(18)19/h6-12,18,20H,13H2,1-5H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXHVZQBJKTZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(O2)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-(tert-butyl)phenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Structure

  • Molecular Formula : C23H27NO5S
  • Molecular Weight : 429.5 g/mol
  • CAS Number : 1052614-36-4

Structural Representation

The structure features a sulfonyl group attached to a methoxy-substituted oxazocin core, contributing to its unique biological profile.

Physical Properties

Data regarding the physical properties such as density, boiling point, and melting point remain unavailable or unspecified in current literature.

Antimicrobial Activity

Research indicates that compounds similar to the one exhibit notable antimicrobial properties. A study on related compounds showed activity against various pathogens including Mycobacterium tuberculosis and Plasmodium falciparum, with minimum inhibitory concentrations (MIC) ranging from 2.7 μM to 48 μM for different derivatives .

Antiparasitic Effects

The compound's structure suggests potential efficacy against parasitic infections. In particular, derivatives have demonstrated IC50 values indicating moderate activity against Trypanosoma brucei and Leishmania donovani (IC50 values of 42 μM and 4.8 μM respectively) . This highlights the potential for further exploration of this compound in treating tropical diseases.

Cytotoxicity

Cytotoxicity studies are essential to evaluate the safety profile of new compounds. The biological activity against human cell lines has been assessed, with varying degrees of cytotoxic effects observed across different formulations. Notably, selectivity indices indicate that while some compounds show promise in targeting pathogens, they also exhibit cytotoxicity towards mammalian cells .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the sulfonyl group may play a crucial role in its interaction with biological targets, potentially inhibiting key enzymatic pathways involved in pathogen survival and replication.

Data Table: Summary of Biological Activities

Activity TypeTarget Pathogen/Cell LineIC50/MIC (μM)Reference
AntimicrobialMycobacterium tuberculosis2.7
AntiparasiticLeishmania donovani4.8
AntiparasiticTrypanosoma brucei42
AntimalarialPlasmodium falciparum48
CytotoxicityL6 rat skeletal myoblast cell lineVaries

Case Study 1: Synthesis and Evaluation

A recent study synthesized various derivatives of related oxazocin compounds to evaluate their biological activity. The findings revealed that structural modifications significantly influenced both antimicrobial and cytotoxic properties, suggesting a structure-activity relationship that warrants further investigation .

Case Study 2: Clinical Implications

In a clinical context, compounds with similar structures have been explored for their potential roles in treating multidrug-resistant infections. Their ability to inhibit growth in resistant strains of pathogens positions them as candidates for future therapeutic development .

Comparison with Similar Compounds

Sulfonyl and Aryl Groups

  • : 5-tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(1-methylethyl)-4-oxo-3,4-dihydro-2H-pyran-5-yl}sulfanyl)-2-methylphenyl 4-fluorobenzenesulfonate includes a sulfonate ester , which is more polar than the target’s sulfonamide-like linkage, likely reducing bioavailability .

Methoxy and Methyl Groups

  • The 9-methoxy group in the target compound is structurally analogous to the 3-methoxyphenyl substituent in ’s oxadiazocin derivative. Both may donate electron density to aromatic systems, but the position (para vs. meta) affects molecular symmetry and binding interactions .

Hypothetical Pharmacological Implications

Based on structural analogs:

  • ’s oxadiazocin derivative includes a dimethyl substitution, which could imply similar steric effects to the target’s 2-methyl group, possibly modulating target binding .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Notable Properties Reference
Target Compound Methanobenzo[g][1,3]oxazocin 4-(tert-butyl)phenylsulfonyl, 9-methoxy High lipophilicity, potential stability -
Methanobenzo[d][1,3]dioxocin tert-butyl, hydroxymethyl Increased aqueous solubility
Methanobenzo[g][1,3,5]oxadiazocin 3-methoxyphenyl, 2,8-dimethyl Enhanced hydrogen-bonding capacity
Pyran tert-butyl, 4-fluorobenzenesulfonate High polarity, reduced bioavailability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.